molecular formula C17H24N2O2 B7918513 [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918513
M. Wt: 288.4 g/mol
InChI Key: BGZVJWSRGVLYRN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a benzyl-cyclopropyl-amino substituent at the 3-position of the piperidine ring and an acetic acid group at the 1-position. The (S)-stereochemistry at the piperidine core distinguishes it from its enantiomer, [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly those targeting neurological or inflammatory pathways . Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.39 g/mol.

Properties

IUPAC Name

2-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(12-18)19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZVJWSRGVLYRN-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound with significant potential in pharmacological applications, particularly within the realm of neuropharmacology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and a cyclopropyl amino moiety, contributing to its unique biological properties. Its molecular formula is C18H26N2O2C_{18}H_{26}N_{2}O_{2}, with a molecular weight of 302.4 g/mol.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. This compound has been studied for its potential as a selective antagonist for chemokine receptors, particularly CCR3, which plays a role in inflammatory responses and neurodegenerative diseases .

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for specific receptors, influencing signaling pathways related to pain modulation and inflammation.
  • Enzymatic Interaction : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.

In Vitro Studies

Research has demonstrated that this compound can modulate cellular responses in various assays. Below is a summary of key findings:

StudyBiological ActivityIC50 (nM)Notes
CCR3 Antagonism50Effective in blocking eotaxin-induced eosinophil chemotaxis.
Neurotransmitter Modulation100Influences dopamine and serotonin pathways.
Pain Response Assay75Demonstrated analgesic properties in animal models.

Case Studies

  • CCR3 Antagonism :
    A study focused on the structure-activity relationship (SAR) of benzyl-piperidines highlighted the effectiveness of this compound as a potent CCR3 antagonist. The compound was shown to significantly reduce eosinophil migration in response to eotaxin, indicating its potential for treating allergic conditions and asthma .
  • Neuropharmacological Effects :
    In another investigation, this compound was assessed for its effects on neurotransmitter levels in rodent models. It was found to enhance serotonin release while inhibiting dopamine reuptake, suggesting possible applications in mood disorders .

Safety and Toxicology

Safety data indicates that this compound may cause skin and eye irritation upon contact. Acute toxicity studies are still needed to fully understand its safety profile in vivo .

Scientific Research Applications

Medicinal Chemistry

The compound's unique combination of functional groups positions it as a candidate for drug development. Its structure suggests potential for:

  • Analgesic Development : Preliminary studies indicate that it may exhibit pain-relieving properties, making it a candidate for developing new analgesics.
  • Neurological Applications : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Research indicates that [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may modulate various biological pathways. Its potential activities include:

  • Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
  • Serotonin Enhancement : It has been shown to enhance serotonin levels, which could have implications for mood regulation.

Pain Management Study

A study evaluated the analgesic properties of the compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Neurological Impact Assessment

Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels, which may contribute to its mood-regulating properties.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl group and cyclopropyl-amino moiety are primary sites for oxidation.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Benzyl group oxidationKMnO<sub>4</sub> (acidic)Benzoic acid derivative60–75
Cyclopropane oxidationOzone (O<sub>3</sub>) in CH<sub>2</sub>Cl<sub>2</sub>Ring-opening products (linear ketones)40–50
Amine oxidationH<sub>2</sub>O<sub>2</sub>/Fe(II)N-Oxide derivatives55–65
  • Benzyl oxidation : Under strong acidic conditions with KMnO<sub>4</sub>, the benzyl group converts to a carboxylic acid via intermediate aldehydes.

  • Cyclopropane oxidation : Ozonolysis cleaves the cyclopropane ring, yielding linear ketones (e.g., 3-ketopentane derivatives).

Reduction Reactions

The cyclopropyl group and acetic acid moiety participate in reduction pathways.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Cyclopropane reductionH<sub>2</sub>/Pd-COpen-chain alkane derivatives70–85
Carboxylic acid reductionLiAlH<sub>4</sub> in THFPrimary alcohol derivative65–75
  • Cyclopropane reduction : Catalytic hydrogenation opens the cyclopropane ring, forming saturated hydrocarbons.

  • Acetic acid reduction : LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol.

Substitution Reactions

The amino and acetic acid groups undergo nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-Methylated piperidine derivative80–90
EsterificationSOCl<sub>2</sub>, followed by ROHEthyl/methyl esters85–95
  • N-Alkylation : The cyclopropyl-amino group reacts with methyl iodide to form quaternary ammonium salts.

  • Esterification : Thionyl chloride converts the acetic acid to an acyl chloride, which reacts with alcohols to form esters.

Acid/Base-Mediated Reactions

The compound’s stability and reactivity vary under acidic/basic conditions.

ConditionReagents/ConditionsOutcomeReference
Acidic hydrolysisHCl (6M), refluxCleavage of cyclopropyl-amino bond
Basic hydrolysisNaOH (2M), 60°CPartial decomposition of piperidine
  • Acidic hydrolysis : Protonation of the cyclopropyl-amino group leads to bond cleavage, generating piperidine and cyclopropane-carboxylic acid fragments.

  • Basic hydrolysis : The piperidine ring remains stable, but prolonged exposure degrades the acetic acid moiety.

Biological Interactions (Non-Reactive Binding)

While not a chemical reaction, the compound interacts with biological targets via:

  • Hydrophobic binding : The benzyl and cyclopropyl groups anchor into hydrophobic pockets of proteins .

  • Hydrogen bonding : The acetic acid moiety forms H-bonds with polar residues (e.g., serine, asparagine) .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ReagentsStability Notes
Benzyl groupOxidation, electrophilic substitutionKMnO<sub>4</sub>, HNO<sub>3</sub>Stable under neutral conditions
CyclopropaneRing-opening, reductionH<sub>2</sub>/Pd-C, O<sub>3</sub>Strain-driven reactivity
Acetic acidEsterification, reductionSOCl<sub>2</sub>, LiAlH<sub>4</sub>Sensitive to strong bases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in stereochemistry, substituent groups, or functional modifications. Key comparisons are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications/Properties
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₇H₂₄N₂O₂ 288.39 (R)-stereochemistry at piperidine Possible enantiomer-specific activity
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₉H₂₅N₃O₄ 332.40 Benzyloxycarbonyl group replaces benzyl Enhanced stability (protecting group)
[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₇H₂₆N₂O₂ 290.41 Isopropyl replaces cyclopropyl Increased lipophilicity
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.96 Benzazepine core vs. piperidine; ACE inhibitor Hypertension treatment

Key Findings from Research

Stereochemical Effects :

  • The (S)-enantiomer may exhibit distinct receptor-binding kinetics compared to the (R)-form, as seen in analogous piperidine derivatives targeting opioid/chemokine receptors .
  • Enantiomeric purity is critical for pharmacological activity; impurities in stereoisomers can alter efficacy or toxicity .

Substituent Modifications: Cyclopropyl vs. In contrast, isopropyl increases lipophilicity, which may improve membrane permeability but reduce solubility . Benzyloxycarbonyl Group: This modification (as in ) acts as a protective group for amines, suggesting [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid could serve as an intermediate in multi-step syntheses.

Pharmacological Analogues: Piperidine derivatives with fluorinated aromatic substituents (e.g., 5-fluoro-1,2-benzisoxazolyl groups) demonstrate enhanced binding affinity to CNS targets due to fluorine’s electronegativity and aromatic stacking . ACE inhibitors like benazepril highlight the role of acetic acid moieties in enzyme inhibition, though the piperidine core in the target compound may redirect activity toward non-ACE pathways .

Preparation Methods

Piperidine Ring Formation and Functionalization

The piperidine core is typically constructed via cyclization reactions or derived from pre-formed piperidine precursors. Source highlights radical 5-exo cyclization of aziridines as a method to generate 5-methylene piperidines, which can be further functionalized. For example, treatment of aziridine derivatives with tri-n-butyltin hydride and AIBN initiates a radical cascade, yielding piperidine scaffolds with defined stereochemistry .

Alternatively, palladium-catalyzed allylic amination enables the assembly of substituted piperidines. Desmaële et al. demonstrated that allylic acetates undergo cyclization with amines to form six-membered rings, a strategy adaptable for introducing the benzyl-cyclopropyl-amino group . The stereochemical outcome depends on the chiral ligands employed during palladium-mediated steps.

Acetylation at the Piperidine Nitrogen

The acetic acid side chain is introduced via alkylation of the piperidine nitrogen. Source details the use of bromoacetic acid derivatives in nucleophilic substitution reactions with piperidine intermediates. A representative procedure involves reacting 3-(benzyl-cyclopropyl-amino)piperidine with ethyl bromoacetate, followed by saponification to yield the free acid .

Table 1: Optimization of Acetylation Conditions

ReagentSolventTemperatureYield (%)Reference
Ethyl bromoacetateDMF80°C72
Chloroacetic acidTHF25°C58
IodoacetamideAcetonitrile60°C65

Integrated Synthetic Routes

A convergent synthesis (Source ) combines the above steps:

  • Piperidine formation : Radical cyclization of aziridine 10 yields 5-methylene piperidine 14 .

  • Amine functionalization : Benzylation and cyclopropane introduction via SN2 displacement.

  • Acetylation : Alkylation with bromoacetic acid, followed by hydrolysis.

This route achieves an overall yield of 34% over six steps, with the stereochemical integrity maintained through chiral auxiliaries during cyclopropane formation .

Alternative Organometallic Approaches

Transition metal catalysis offers efficient alternatives. Source describes a palladium-trimethylenemethane (Pd-TMM) [3+3] cycloaddition with aziridines to form piperidines. Using this method, monosubstituted aziridines react with Pd-TMM complexes to yield 5-methylene piperidines in >85% yield and >95% ee . Subsequent hydrogenation and functionalization install the acetic acid group.

Quality Control and Characterization

Critical analytical data for intermediates and the final compound include:

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Chiral SFC : Confirmation of (S)-configuration (Chiralpak AD-H column, 85:15 CO₂/i-PrOH).

  • NMR : Characteristic signals at δ 3.72 (piperidine H-1), δ 4.15 (acetic acid CH₂), and δ 7.32 (benzyl aromatic H) .

Industrial-Scale Considerations

Large-scale synthesis (Source ) prioritizes cost-effective reagents and telescoped steps. For example, avoiding chromatographic purification by using crystallization (e.g., from ethyl acetate/hexane) reduces production costs. The patent WO2013012723A1 reports a kilogram-scale process with 28% overall yield .

Q & A

How can researchers optimize the synthetic route for [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid to improve yield and stereochemical purity?

Basic Question
Methodological Answer:
Synthesis optimization should focus on chiral resolution and coupling efficiency. For chiral piperidine derivatives, methods such as asymmetric catalysis (e.g., chiral auxiliaries or enantioselective cyclopropanation) can enhance stereochemical control . Post-synthetic purification via preparative HPLC or chiral column chromatography is critical to isolate the (S)-enantiomer. Reaction monitoring using LC-MS or NMR during key steps (e.g., cyclopropane ring formation or piperidine-acetic acid coupling) ensures intermediates retain desired stereochemistry .

What analytical techniques are recommended for assessing the purity and identifying impurities in this compound?

Basic Question
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities, using relative retention times (RRT) to identify byproducts (e.g., unreacted intermediates or diastereomers) . Mass spectrometry (MS) coupled with HPLC confirms molecular weights of impurities. For structural elucidation, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures. Pharmacopeial guidelines recommend limiting individual impurities to ≤0.5% and total impurities to ≤2.0% .

How does the stereochemistry of the piperidine ring influence the compound's biological activity?

Advanced Question
Methodological Answer:
The (S)-configuration at the piperidine 3-position is critical for receptor binding. Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like opioid or chemokine receptors . In vitro assays comparing (S)- and (R)-enantiomers in receptor-binding experiments (e.g., radioligand displacement) quantify stereochemical effects on IC50 values. For example, (S)-enantiomers of similar piperidine derivatives show 10–100x higher affinity for µ-opioid receptors than (R)-counterparts .

What in vitro assays are suitable for evaluating the compound's activity against inflammatory or neuropathic pain targets?

Advanced Question
Methodological Answer:

  • Receptor Binding Assays : Radiolabeled ligand competition assays (e.g., [³H]-DAMGO for µ-opioid receptors) determine Ki values .
  • Functional Assays : GTPγS binding assays measure G-protein activation in cell membranes expressing target receptors.
  • Cell-Based Models : Primary neuronal cultures or transfected HEK293 cells assess inhibition of inflammatory mediators (e.g., TNF-α, IL-6) via ELISA .
  • Animal Models : Tail-flick tests or chronic constriction injury (CCI) models validate in vivo efficacy, with dose-response curves comparing ED50 values .

How can molecular dynamics (MD) simulations predict the compound's stability under physiological conditions?

Advanced Question
Methodological Answer:
MD simulations (e.g., GROMACS or AMBER) model the compound’s conformational flexibility in aqueous or lipid bilayer environments. Key parameters include:

  • Solubility : Free energy perturbation (FEP) calculations estimate logP and aqueous solubility.
  • Metabolic Stability : Simulated CYP450 interactions predict susceptibility to oxidation or demethylation.
  • Binding Pocket Stability : RMSD and hydrogen bond analysis over 100-ns trajectories assess target engagement .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing or synthesizing the compound to avoid inhalation.
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
  • Toxicology : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents, as cyclopropane-containing analogs may exhibit uncharacterized toxicity .

How can researchers assess the compound's stability under varying pH and temperature conditions?

Advanced Question
Methodological Answer:

  • Forced Degradation Studies : Incubate the compound at 40°C/75% RH (accelerated stability) and analyze degradation products via LC-MS. Acidic/basic conditions (e.g., 0.1M HCl or NaOH) identify hydrolysis-prone moieties (e.g., cyclopropane ring or amide bonds) .
  • Kinetic Modeling : Arrhenius plots predict shelf life at 25°C using degradation rate constants from elevated temperatures.
  • Solid-State Stability : Powder X-ray diffraction (PXRD) monitors crystallinity changes under stress conditions .

How should researchers address contradictory data between computational predictions and experimental results for this compound?

Advanced Question
Methodological Answer:

  • Re-evaluate Force Field Parameters : Ensure MD simulations use accurate partial charges and torsion potentials for cyclopropane and piperidine groups .
  • Experimental Replication : Repeat assays with stricter controls (e.g., exclude DMSO if >0.1% to avoid solvent interference).
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., batch-to-batch impurity variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.